N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide
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Description
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Biological Activities
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide and related compounds have been evaluated for various biological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational methods, including docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), have been employed to investigate the potential therapeutic uses of these compounds. For instance, certain derivatives demonstrated moderate inhibitory effects across all assays, while others showed significant analgesic and anti-inflammatory effects, correlating with their affinity for COX-2 and 5-LOX. Additionally, antioxidant potentials with specific EC50 values and potent activities in toxicity assessments and tumor inhibition studies have been reported (Faheem, 2018).
Structural and Interaction Analysis
Studies involving N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide and similar compounds focus on their structural analysis, including X-ray diffraction and Hirshfeld surface analysis. These analyses help understand the stabilizing noncovalent interactions within crystal structures, such as hydrogen bonding and halogen interactions, which are pivotal for the design of drugs with enhanced stability and efficacy. Additionally, density functional theory (DFT) calculations have been utilized to explore the stability, chemical reactivity, and interaction energies of these compounds, providing insights into their potential as pharmaceutical agents (Gouda et al., 2022).
Antimicrobial and Antiproliferative Effects
Research on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which share structural similarities with this compound, has shown promising antimicrobial and antiproliferative activities. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains and cancer cell lines, highlighting the potential of such derivatives in developing new therapeutic agents (Mansour et al., 2020).
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c27-22(13-17-9-6-8-16-7-4-5-12-19(16)17)24-23-20-14-30(28,29)15-21(20)25-26(23)18-10-2-1-3-11-18/h1-12H,13-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJKATLBMKRQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.